(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one
Description
Properties
IUPAC Name |
(Z)-4-(4-methylanilino)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-6-12(7-5-9)13-10(2)8-11(3)14/h4-8,13H,1-3H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKBPMZILMKBHJ-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C\C(=O)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one, also known as a derivative of 4-(phenylamino)pent-3-en-2-one, has garnered attention in recent years for its potential biological activities. This compound, characterized by the molecular formula CHNO and a molecular weight of 189.25 g/mol, exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound features an enaminoketone structure with a planar pentenone backbone, which is crucial for its biological interactions. The presence of the methylphenyl group contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related compounds can effectively scavenge free radicals and reduce oxidative stress in various cellular models. This activity is often measured using assays such as the ABTS and FRAP tests, which assess the ability of substances to neutralize reactive oxygen species (ROS) .
Acetylcholinesterase Inhibition
One of the prominent biological activities associated with this compound is its inhibitory effect on acetylcholinesterase (AChE). This enzyme plays a critical role in the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive functions. Inhibitors of AChE are particularly relevant in the context of Alzheimer's disease treatment. The compound has shown IC values ranging from 0.24 to 0.34 µM against AChE, indicating potent inhibitory activity .
Furthermore, it has been suggested that the compound may also inhibit butyrylcholinesterase (BChE), another enzyme involved in cholinergic signaling, with IC values reported between 0.036 and 0.0745 µM . The dual inhibition of AChE and BChE could provide a synergistic effect beneficial for therapeutic applications in neurodegenerative diseases.
Metal Chelation and Neuroprotective Effects
The ability of this compound to chelate metal ions such as Cu, Fe, and Zn has been documented. Metal chelation is vital in mitigating metal-induced oxidative stress and can play a role in neuroprotection against metal toxicity commonly observed in neurodegenerative conditions .
Synthesis and Characterization
The synthesis of this compound involves condensation reactions that yield compounds with varying substituents at the diketone fragment. These modifications can significantly influence biological activity and potency .
Structure-Activity Relationship (SAR)
Molecular docking studies have been employed to elucidate the binding interactions between this compound and AChE. These studies suggest that the compound binds effectively to both the catalytic active site and the peripheral anionic site (PAS) of AChE, proposing a mixed-type inhibition mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, functional groups, and applications.
Substituted Phenylamino Analogs
(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one (HL)
- Substituent : 4-nitrophenyl (electron-withdrawing).
- Key Properties : Forms stable Zn(II) complexes with enhanced thermodynamic stability and antimicrobial activity. Density Functional Theory (DFT) studies indicate high polarity and reactivity .
- Applications : Antimicrobial agent against resistant pathogens, validated via molecular docking and ADME/T studies .
(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one
- Substituent : 4-methylphenyl (electron-donating).
- Lower reactivity compared to nitro-substituted analogs due to reduced electron withdrawal .
Amino-Substituted Derivatives
(3Z)-4-[(2-Hydroxyethyl)amino]pent-3-en-2-one
- Substituent : 2-hydroxyethyl.
- Key Properties: Hydroxyl group enhances solubility and hydrogen-bonding capacity.
- Applications : Solubility suggests utility in aqueous-phase reactions or drug formulations.
Complexes with Additional Functional Groups
(3Z)-3-[(E)-(4-Methylphenyl)diazenyl]-4-({2-[(1,2,3,4-tetrahydroacridin-9-yl)amino]butyl}amino)-1,1,1-trifluoropent-3-en-2-one
- Substituents : Diazenyl, trifluoropentyl, and tacrine-derived moieties.
- Key Properties : Multifunctional design with IR/NMR-confirmed C=O and N=N stretches. Exhibits cholinesterase inhibition and metal chelation .
- Applications : Investigated as anti-Alzheimer’s agents due to dual targeting of amyloid-beta and acetylcholinesterase .
Zinc (II) Complex of HL
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron Effects : Nitro groups enhance metal-binding and antimicrobial activity, while methyl groups favor structural stability .
- Solubility vs. Reactivity : Hydroxyethyl derivatives prioritize solubility, whereas nitro analogs prioritize reactivity .
- Functional Group Synergy : Diazenyl and trifluoropentyl groups enable multifunctionality in neurological agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, solvent polarity (e.g., dichloromethane vs. ethanol) significantly impacts enamine formation efficiency. Temperature must be maintained between 60–80°C to minimize side reactions like keto-enol tautomerization. Protecting groups, such as tert-butyloxycarbonyl (Boc), may stabilize reactive intermediates during amination steps. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Structural validation should combine NMR (1H/13C) and MS to confirm regioselectivity and stereochemistry .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR should resolve characteristic signals: δ 1.95–2.10 ppm (methyl group on pentenone), δ 6.60–7.20 ppm (aromatic protons from 4-methylphenyl), and δ 8.20–8.40 ppm (enamine NH).
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]+ at m/z 218.12 (calculated for C12H15NO).
- X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.035) confirms the (3Z)-configuration and bond angles .
Q. What preliminary assays are recommended to assess its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL, with zone-of-inhibition measurements.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC50 values.
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Reference compounds (e.g., ampicillin for antimicrobial tests) must be included for validation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict NMR chemical shifts and IR vibrational modes. For instance, discrepancies in NH proton chemical shifts (experimental vs. theoretical) may arise from solvent effects or hydrogen bonding, which DFT can model using implicit solvation (e.g., PCM model). Comparative analysis of calculated and experimental data refines structural assignments .
Q. What experimental strategies address low yields in enamine formation reactions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·OEt2) to accelerate imine-enamine tautomerism.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining yields >80%.
- In Situ Monitoring : Use FT-IR to track carbonyl (C=O) peak reduction (∼1700 cm⁻¹) and enamine C=N formation (∼1620 cm⁻¹) .
Q. How should researchers handle contradictory data in biological activity studies?
- Methodological Answer : Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
- Structural Analog Synthesis : Modify the 4-methylphenyl group to enhance bioavailability (e.g., introduce polar substituents).
- Dose-Response Replication : Repeat assays with independent batches to rule out batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
